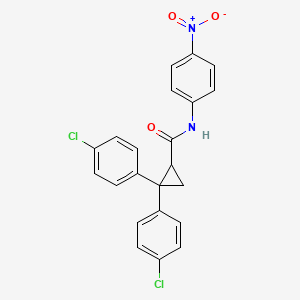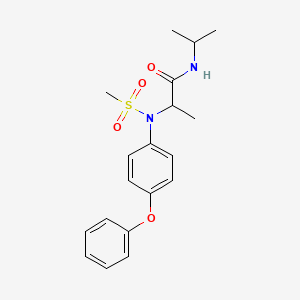![molecular formula C26H27N3O5S B4016967 N~2~-(4-甲氧基苯基)-N~2~-(苯磺酰基)-N~1~-[2-(1-吡咯烷基羰基)苯基]甘氨酰胺](/img/structure/B4016967.png)
N~2~-(4-甲氧基苯基)-N~2~-(苯磺酰基)-N~1~-[2-(1-吡咯烷基羰基)苯基]甘氨酰胺
描述
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps, including protection/deprotection of functional groups, and strategic use of reagents to introduce specific substituents. For compounds like the one , methods such as Grignard reactions, acylation, and sulfonation are common. For instance, Jones et al. (1979) described a synthesis pathway involving acylation and a Grignard reaction for a compound with a somewhat related structure, indicating a potential approach for synthesizing complex molecules with multiple functional groups (Jones et al., 1979).
Molecular Structure Analysis
The molecular structure of organic compounds is often elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy. The molecular structure is crucial for understanding the compound's chemical reactivity and physical properties. For example, Al-Hourani et al. (2015) utilized X-ray crystallography to determine the structure of tetrazole derivatives, showcasing the importance of structural analysis in comprehending the chemical nature of complex molecules (Al-Hourani et al., 2015).
Chemical Reactions and Properties
The chemical reactions and properties of a compound are directly influenced by its functional groups. For example, the presence of a methoxyphenyl group can affect the compound's reactivity towards electrophilic and nucleophilic agents, as well as its overall stability. Studies on similar compounds have shown that specific functional groups can impart unique reactivity patterns, which are critical for their biological activity and interaction with other molecules.
Physical Properties Analysis
Physical properties such as melting point, boiling point, solubility, and crystal structure are essential for the practical handling of chemical compounds. These properties are determined by the compound's molecular structure and can significantly affect its application and storage. For instance, the study of lanthanide(III) complexes by Messimeri et al. (2002) provides insights into how complexation can influence the physical properties of a compound, including solubility and thermal stability (Messimeri et al., 2002).
科学研究应用
合成方法和应用
N2-(4-甲氧基苯基)-N2-(苯磺酰基)-N1-[2-(1-吡咯烷基羰基)苯基]甘氨酰胺与合成化学中用于开发新合成方法的化合物有关。例如,温莱布酰胺基合成等价物已被用于方便地合成 4-芳基-1,2,3,4-四氢异喹啉框架。这些化合物作为各种杂环化合物的关键中间体,证明了它们在药物化学和药物设计中的重要性 (Kommidi,Balasubramaniam,& Aidhen,2010)。
除草剂活性
该化合物的结构基序与探索劳森试剂与甘氨酰胺反应的研究相似,该反应导致合成具有显着选择性除草剂活性的化合物 (He & Chen,1997)。这表明在农业科学中具有潜在应用,其中新型除草剂的设计引起了极大的兴趣。
抗肿瘤应用
具有与 N2-(4-甲氧基苯基)-N2-(苯磺酰基)-N1-[2-(1-吡咯烷基羰基)苯基]甘氨酰胺相似的结构的化合物已在基于细胞的抗肿瘤筛选试验中进行评估。具体而言,以磺酰胺为重点的文库产生了具有有效细胞周期抑制特性的化合物,并已进入临床试验。这些发现突出了磺酰胺衍生物在癌症治疗策略中的作用 (Owa 等,2002)。
骨质疏松症治疗
一种新型化合物 N-苯基-甲磺酰胺基-乙酰胺 (PMSA) 在结构上与 N2-(4-甲氧基苯基)-N2-(苯磺酰基)-N1-[2-(1-吡咯烷基羰基)苯基]甘氨酰胺相关,对破骨细胞分化表现出抑制活性。这表明其作为绝经后骨质疏松症治疗剂的潜力,展示了该化合物在骨病治疗中的应用 (Cho 等,2020)。
属性
IUPAC Name |
2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-[2-(pyrrolidine-1-carbonyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O5S/c1-34-21-15-13-20(14-16-21)29(35(32,33)22-9-3-2-4-10-22)19-25(30)27-24-12-6-5-11-23(24)26(31)28-17-7-8-18-28/h2-6,9-16H,7-8,17-19H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQUSHPTVSSFAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2C(=O)N3CCCC3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-[2-(pyrrolidine-1-carbonyl)phenyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(4-{3-[(2-furylmethyl)amino]-2,5-dioxo-1-pyrrolidinyl}phenyl)acetamide](/img/structure/B4016890.png)
![ethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4016895.png)
![2-[benzyl(methyl)amino]ethyl 4-methylbenzoate hydrochloride](/img/structure/B4016898.png)

![2-benzyl-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4016907.png)
![1-[3-(benzyloxy)-2-hydroxypropyl]-2,3-dimethyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B4016910.png)
![1-(4-methylphenyl)-3-[4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4016930.png)

![1-(4-fluorophenyl)-3-[methyl(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B4016941.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-ethylphenyl)-N~2~-phenylglycinamide](/img/structure/B4016953.png)
![N-cycloheptyl-2-[(3,5-dimethylbenzyl)thio]acetamide](/img/structure/B4016961.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2,4-dichlorobenzyl)-N~1~-(2-methoxyethyl)glycinamide](/img/structure/B4016962.png)
![1-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)-3-(trifluoromethyl)piperidine](/img/structure/B4016973.png)